

Technical Support Center: C108297

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Compound of Interest

Compound Name: C108297

Cat. No.: B1668170

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **C108297**.

Frequently Asked Questions (FAQs)

Q1: What is **C108297**?

A1: **C108297** is a selective glucocorticoid receptor (GR) modulator. It binds to the GR with high affinity (K_i of 0.7 nM) and can act as both an agonist and an antagonist depending on the context.^[1] Its primary mechanism of action involves modulating GR signaling, which plays a key role in inflammation and the hypothalamic-pituitary-adrenal (HPA) axis.^{[2][3]}

Q2: What are the common research applications of **C108297**?

A2: **C108297** is utilized in research to investigate conditions associated with GR signaling and HPA axis dysregulation. Studies have explored its potential in attenuating obesity, reducing inflammation, and mitigating the pathological consequences of events like status epilepticus.^[1] ^[2] It has been shown to reduce corticosterone hypersecretion.

Q3: How should **C108297** be stored?

A3: Proper storage is crucial to maintain the stability of **C108297**.

- Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

- In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guide: Dissolving C108297

Problem: My **C108297** is not dissolving properly and is precipitating out of solution.

This is a common issue that can arise from several factors, including solvent choice, concentration, and handling technique. Below are steps to troubleshoot and resolve dissolution problems.

Solution 1: Verify Solvent and Concentration

Ensure you are using an appropriate solvent and not exceeding the solubility limits of **C108297**.

- Initial Stock Solution: Dimethyl sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution. **C108297** is soluble in DMSO at 100 mg/mL.
 - Tip: Using newly opened, anhydrous DMSO is recommended as hygroscopic (water-absorbing) DMSO can significantly impact solubility.

Solution 2: Employ Mechanical Assistance

If the compound is slow to dissolve, mechanical methods can aid the process.

- Sonication: Use an ultrasonic bath to break up particles and enhance dissolution.
- Vortexing: Vigorous mixing can help disperse the compound.
- Heating: Gentle warming of the solution can increase solubility. Be cautious and ensure the temperature will not degrade the compound.

Solution 3: Prepare Co-Solvent Formulations for In Vivo Use

For in vivo experiments, a multi-component solvent system is often necessary to maintain solubility upon injection. Direct dilution of a DMSO stock into aqueous solutions will likely cause precipitation.

- Recommended Formulations: Two protocols have been successfully used to prepare **C108297** for in vivo administration. These involve creating a clear stock solution first and then sequentially adding co-solvents.

Quantitative Solubility Data

Solvent/Vehicle	Solubility
Dimethyl Sulfoxide (DMSO)	100 mg/mL (180.61 mM)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (4.52 mM)
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (4.52 mM)

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL DMSO Stock Solution

- Weigh the desired amount of **C108297** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 25 mg/mL.
- Vortex and/or sonicate the solution until the compound is completely dissolved and the solution is clear.
- Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Protocol 2: Preparation of an In Vivo Formulation with PEG300, Tween-80, and Saline

This protocol yields a working solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

- Begin with a 25 mg/mL stock solution of **C108297** in DMSO.
- To prepare 1 mL of the final working solution, start with 400 µL of PEG300 in a sterile tube.

- Add 100 μ L of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 to the mixture and mix until uniform.
- Add 450 μ L of saline to the solution and mix to achieve the final volume of 1 mL.
- If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.

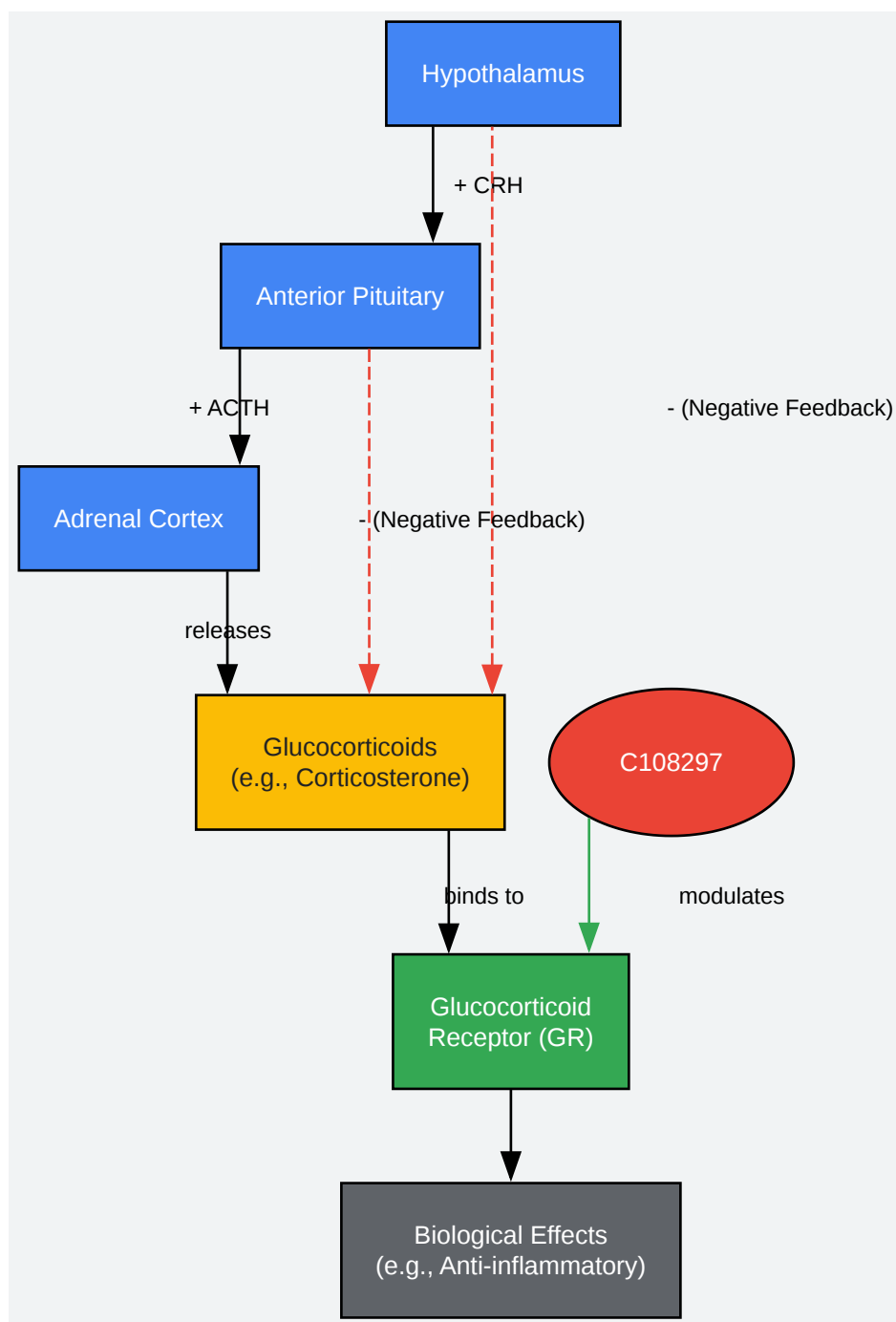
Protocol 3: Preparation of an In Vivo Formulation with Corn Oil

This protocol yields a working solution with a final solvent composition of 10% DMSO and 90% Corn Oil.

- Begin with a 25 mg/mL stock solution of **C108297** in DMSO.
- To prepare 1 mL of the final working solution, start with 900 μ L of corn oil in a sterile tube.
- Add 100 μ L of the 25 mg/mL DMSO stock solution to the corn oil.
- Mix thoroughly until a clear and uniform solution is achieved.
- This formulation is also recommended to be prepared fresh on the day of use.

Visualizations

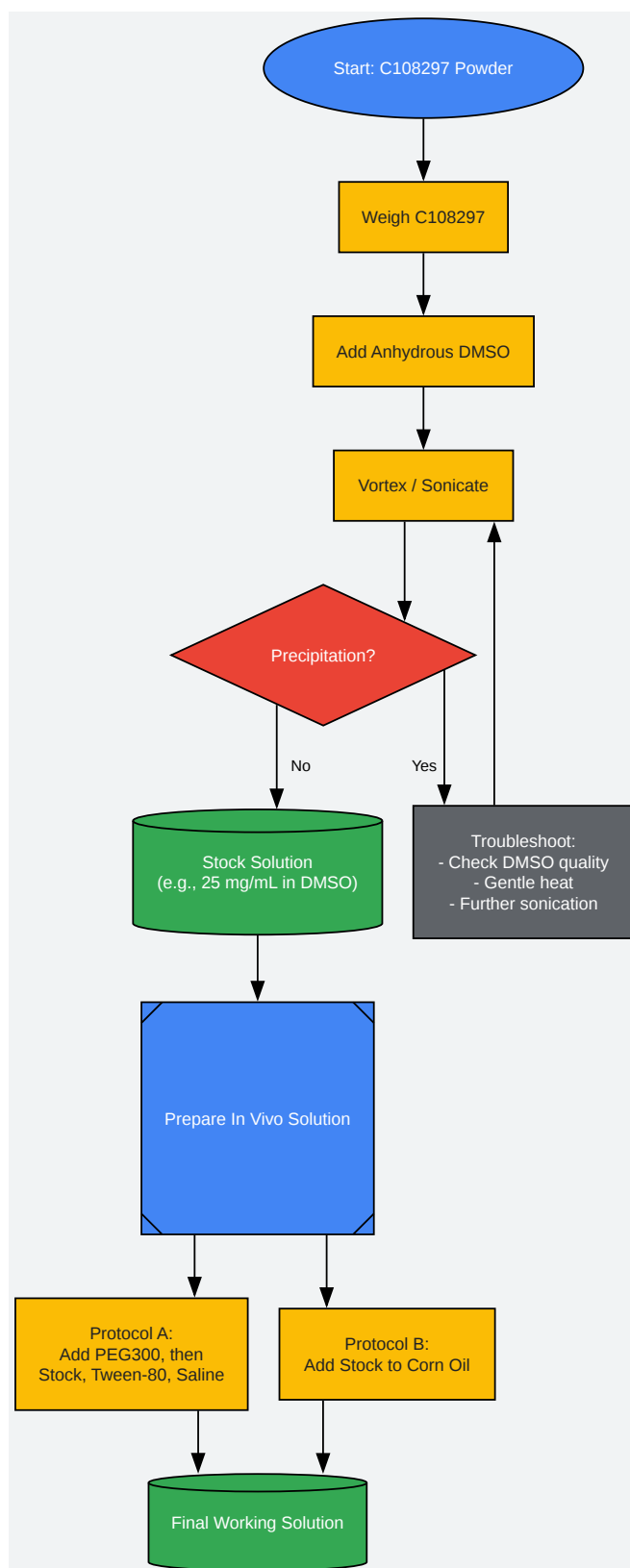
Signaling Pathway Diagram



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Caption: Modulation of the HPA axis by **C108297** via the Glucocorticoid Receptor.

Experimental Workflow Diagram



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Caption: Workflow for dissolving **C108297** and preparing solutions.

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References

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